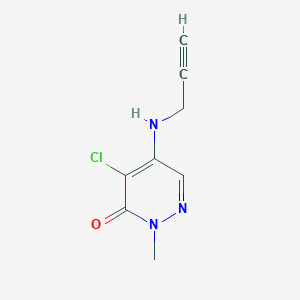
4-Chloro-2-methyl-5-(prop-2-yn-1-ylamino)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic benefits, including antihypertensive, cardiotonic, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as PCl5 for cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridazinones .
Applications De Recherche Scientifique
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antidiabetic properties.
Medicine: Investigated for its antihypertensive and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one
- 4-Chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone
Comparison: 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is unique due to its specific substitution pattern, which can influence its pharmacological profile. Compared to other pyridazinone derivatives, it may exhibit different levels of activity or selectivity towards certain biological targets .
Propriétés
Numéro CAS |
124414-87-5 |
|---|---|
Formule moléculaire |
C8H8ClN3O |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
4-chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
InChI |
InChI=1S/C8H8ClN3O/c1-3-4-10-6-5-11-12(2)8(13)7(6)9/h1,5,10H,4H2,2H3 |
Clé InChI |
BRRUKUQGLOKRJN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
SMILES canonique |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
Synonymes |
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(2-propynylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















